N-Cyano-S-methyl-N'phenylisothiourea

Catalog No.
S779217
CAS No.
21504-96-1
M.F
C9H9N3S
M. Wt
191.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyano-S-methyl-N'phenylisothiourea

CAS Number

21504-96-1

Product Name

N-Cyano-S-methyl-N'phenylisothiourea

IUPAC Name

methyl N-cyano-N'-phenylcarbamimidothioate

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

InChI

InChI=1S/C9H9N3S/c1-13-9(11-7-10)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12)

InChI Key

CVUFVECDCYUJCL-UHFFFAOYSA-N

SMILES

CSC(=NC1=CC=CC=C1)NC#N

Canonical SMILES

CSC(=NC1=CC=CC=C1)NC#N

The exact mass of the compound methyl N-cyano-N'-phenylcarbamimidothioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Cyano-S-methyl-N'-phenylisothiourea (CAS 21504-96-1) is a highly functionalized, pre-activated building block widely utilized in the synthesis of complex cyanoguanidines and 1,2,4-triazoles . Structurally, it features an electrophilic S-methyl group that serves as an excellent leaving group for nucleophilic substitution, alongside a cyano group that significantly lowers the pKa of intermediates and directs intramolecular cyclization . For industrial and laboratory buyers, procuring this specific mono-phenylated intermediate provides a highly regiocontrolled starting point that bypasses the volatile and hazardous early stages of dithioacetal functionalization, making it a critical asset for the scalable manufacturing of kinase inhibitors and agricultural active ingredients [1].

Attempting to substitute N-Cyano-S-methyl-N'-phenylisothiourea with cheaper, unmethylated N-phenylthiourea requires the subsequent addition of expensive, toxic desulfurizing agents (such as heavy metal salts or carbodiimides) to activate the sulfur for displacement . Conversely, starting further back in the synthetic sequence with dimethyl N-cyanodithioiminocarbonate forces the purchasing facility to handle the initial aniline substitution in-house . This not only exposes the facility to an additional equivalent of highly toxic methanethiol gas but also introduces severe regiocontrol issues, often resulting in symmetric bis-anilino side products that require extensive chromatographic purification . Finally, using S-methyl-N-phenylisothiourea (lacking the cyano group) entirely fails for triazole synthesis, as the cyano carbon is strictly required to act as the internal electrophile for ring closure, a mechanism successfully exploited in advanced kinase inhibitor synthesis [1].

Pre-Activated Electrophilicity for Coupling-Agent-Free Synthesis

When synthesizing 3,5-diamino-1,2,4-triazoles, the choice of starting material dictates the need for coupling agents. N-Cyano-S-methyl-N'-phenylisothiourea utilizes a pre-installed S-methyl leaving group, allowing direct reaction with hydrazine hydrate in refluxing ethanol to yield 85% of the desired triazole [1]. In contrast, unmethylated N-phenylthiourea requires the addition of stoichiometric amounts of toxic or expensive desulfurizing agents to achieve similar activation .

Evidence DimensionReagent requirement and yield for 1,2,4-triazole-3,5-diamine formation
Target Compound Data85% isolated yield using only 1.0 eq hydrazine hydrate in refluxing ethanol (no coupling agents) [<a href="https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0112343" target="_blank">1</a>]
Comparator Or BaselineUnmethylated N-phenylthiourea (requires 1.0+ eq of toxic/expensive desulfurizing agents to activate the sulfur)
Quantified Difference100% elimination of stoichiometric coupling agents while maintaining >80% isolated yield [<a href="https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0112343" target="_blank">1</a>]
ConditionsEquimolar hydrazine hydrate, ethanol reflux [<a href="https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0112343" target="_blank">1</a>]

Procuring the pre-methylated isothiourea eliminates the need for hazardous heavy-metal or expensive carbodiimide activators during scale-up.

Regiocontrol and Toxic Byproduct Mitigation

Procurement of this mono-phenylated intermediate directly impacts facility safety and downstream purification. Utilizing N-Cyano-S-methyl-N'-phenylisothiourea means only one equivalent of toxic methanethiol is released during final substitution . If a facility instead procures dimethyl N-cyanodithioiminocarbonate, they must perform two sequential substitutions, doubling the methanethiol generation and risking the formation of symmetric bis-phenylated side products that reduce overall yield .

Evidence DimensionMethanethiol generation and substitution control
Target Compound DataReleases exactly 1 equivalent of methanethiol upon final nucleophilic displacement; zero risk of bis-phenylation
Comparator Or BaselineDimethyl N-cyanodithioiminocarbonate (releases 2 equivalents of methanethiol total; prone to symmetric bis-substitution)
Quantified Difference50% reduction in toxic mercaptan off-gassing at the buyer's facility and elimination of symmetric byproducts
ConditionsNucleophilic displacement with amines or hydrazines

Purchasing the mono-phenylated building block shifts the burden of the first methanethiol-releasing step to the supplier, drastically simplifying laboratory safety protocols and purification.

Cyano-Directed Triazole Cyclization Competence

The presence of the N-cyano group is an absolute structural requirement for triazole formation. While S-methyl-N-phenylisothiourea can undergo nucleophilic attack by hydrazine, the reaction stalls at the linear aminoguanidine stage . N-Cyano-S-methyl-N'-phenylisothiourea, however, leverages the highly electrophilic cyano carbon to drive spontaneous intramolecular cyclization, directly yielding the N-phenyl-1H-1,2,4-triazole-3,5-diamine core in a single step with 85% efficiency [1].

Evidence DimensionReaction trajectory with hydrazine
Target Compound DataUndergoes spontaneous intramolecular cyclization to form N-phenyl-1H-1,2,4-triazole-3,5-diamine (85% yield) [<a href="https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0112343" target="_blank">1</a>]
Comparator Or BaselineS-Methyl-N-phenylisothiourea (lacks cyano group; stalls at the linear aminoguanidine stage)
Quantified DifferenceEnables 1-step formation of the 1,2,4-triazole core, whereas the baseline yields 0% triazole [<a href="https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0112343" target="_blank">1</a>]
ConditionsReaction with hydrazine hydrate in refluxing ethanol [<a href="https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0112343" target="_blank">1</a>]

The integrated cyano group acts as an essential internal electrophile, making this compound an irreplaceable precursor for 3,5-diamino-1,2,4-triazole scaffolds.

Synthesis of Dual-Specificity Kinase Inhibitors

N-Cyano-S-methyl-N'-phenylisothiourea is the optimal precursor for constructing the N-phenyl-1H-1,2,4-triazole-3,5-diamine core of advanced kinase inhibitors, such as JK-31, which target cell cycle progression and angiogenesis [1]. Its pre-installed phenyl and cyano groups ensure the correct substitution pattern is achieved in a single, high-yielding cyclization step [1].

Scale-Up Manufacturing of Cyanoguanidines

In industrial process chemistry, this compound is selected over dimethyl N-cyanodithioiminocarbonate to synthesize asymmetric N-cyano-N'-phenylguanidine derivatives . Its use halves the volume of toxic methanethiol gas generated at the production site and prevents the formation of difficult-to-separate symmetric byproducts .

Coupling-Agent-Free Heterocyclic Library Generation

For medicinal chemistry teams building libraries of triazoles and guanidines, this compound provides a highly activated electrophilic center that reacts cleanly with diverse amines and hydrazines under mild thermal conditions [1]. This eliminates the need for expensive carbodiimides or toxic heavy metal activators, streamlining high-throughput synthesis and purification .

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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